molecular formula C6H6IN3 B13357315 (5-Iodopyridin-3-yl)methanediamine

(5-Iodopyridin-3-yl)methanediamine

Cat. No.: B13357315
M. Wt: 247.04 g/mol
InChI Key: FGZRPXDOBNQYMZ-UHFFFAOYSA-N
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Description

(5-Iodopyridin-3-yl)methanediamine: is a chemical compound with the molecular formula C6H6IN3. It is a reagent commonly used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .

Chemical Reactions Analysis

Types of Reactions: (5-Iodopyridin-3-yl)methanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry: In chemistry, (5-Iodopyridin-3-yl)methanediamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism by which (5-Iodopyridin-3-yl)methanediamine exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methanediamine group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior.

Comparison with Similar Compounds

    (5-Bromopyridin-3-yl)methanediamine: Similar structure but with a bromine atom instead of iodine.

    (5-Chloropyridin-3-yl)methanediamine: Contains a chlorine atom instead of iodine.

    (5-Fluoropyridin-3-yl)methanediamine: Features a fluorine atom in place of iodine.

Uniqueness: The presence of the iodine atom in (5-Iodopyridin-3-yl)methanediamine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C6H6IN3

Molecular Weight

247.04 g/mol

IUPAC Name

5-iodopyridine-3-carboximidamide

InChI

InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)

InChI Key

FGZRPXDOBNQYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)C(=N)N

Origin of Product

United States

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